2-cycloheptyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-cycloheptyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cycloheptyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. The key steps may include:
- Formation of the isoindole core through cyclization reactions.
- Introduction of the thiazole ring via condensation reactions.
- Attachment of the cycloheptyl group through alkylation or acylation reactions.
- Final coupling to form the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the isoindole core.
Reduction: Reduction reactions could target the carbonyl groups within the compound.
Substitution: Various substitution reactions can occur, especially at the thiazole ring or the cycloheptyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: Lacks the thiazole ring.
N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide: Lacks the cycloheptyl group.
2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole: Lacks both the thiazole ring and the carboxamide group.
Uniqueness
The presence of both the thiazole ring and the cycloheptyl group in 2-cycloheptyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide may confer unique biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-cycloheptyl-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O3S/c23-16(21-19-20-9-10-26-19)12-7-8-14-15(11-12)18(25)22(17(14)24)13-5-3-1-2-4-6-13/h7-11,13H,1-6H2,(H,20,21,23) |
InChI Key |
NCBSCHMNGIUQPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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